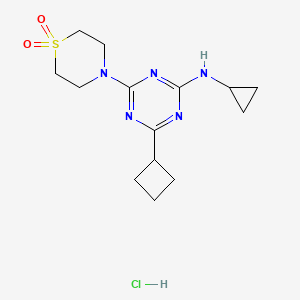
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride: is a complex organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with cyclobutyl, cyclopropyl, and thiomorpholinyl groups. The presence of the S,S-dioxide and monohydrochloride groups further adds to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The cyclobutyl and cyclopropyl groups are introduced through substitution reactions using corresponding alkyl halides.
Thiomorpholine Introduction: The thiomorpholine group is incorporated via nucleophilic substitution reactions.
Oxidation: The S,S-dioxide group is formed through oxidation reactions using oxidizing agents like hydrogen peroxide.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, potentially altering the sulfur-containing groups.
Reduction: Reduction reactions can target the triazine ring or the S,S-dioxide group.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the triazine ring and the thiomorpholine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.
科学研究应用
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazine ring and thiomorpholine group are key functional groups that interact with enzymes and receptors, potentially inhibiting or activating biological processes. The S,S-dioxide group may also play a role in redox reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 1,3,5-Triazin-2-amine, 4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxido-4-thiomorpholinyl)-, hydrochloride
- 1,3,5-Triazine, 2-methoxy-4-methyl-6-(4-phenyl-1-piperazinyl)-
Uniqueness
1,3,5-Triazin-3-amine, 4-cyclobutyl-N-cylopropyl-6-(4-thiomorpholinyl)-, S,S-dioxide, monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the S,S-dioxide and monohydrochloride groups further differentiates it from other similar compounds.
属性
CAS 编号 |
148296-28-0 |
|---|---|
分子式 |
C14H22ClN5O2S |
分子量 |
359.9 g/mol |
IUPAC 名称 |
4-cyclobutyl-N-cyclopropyl-6-(1,1-dioxo-1,4-thiazinan-4-yl)-1,3,5-triazin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H21N5O2S.ClH/c20-22(21)8-6-19(7-9-22)14-17-12(10-2-1-3-10)16-13(18-14)15-11-4-5-11;/h10-11H,1-9H2,(H,15,16,17,18);1H |
InChI 键 |
KUSCRLRXSGPWIV-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)C2=NC(=NC(=N2)N3CCS(=O)(=O)CC3)NC4CC4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


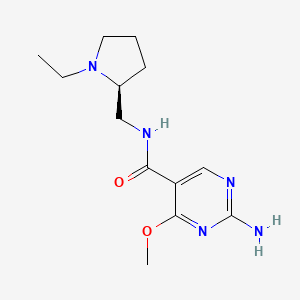
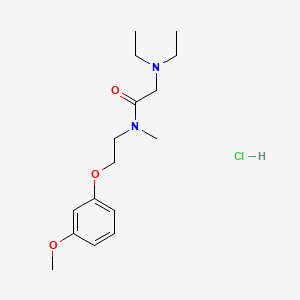

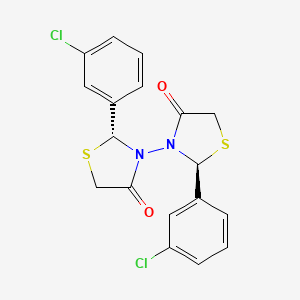

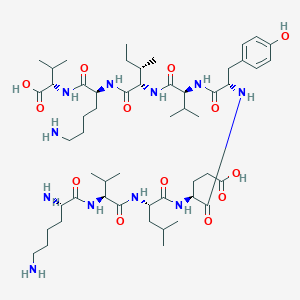
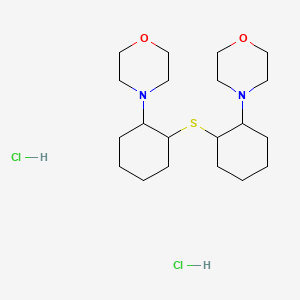

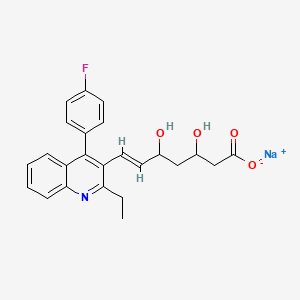
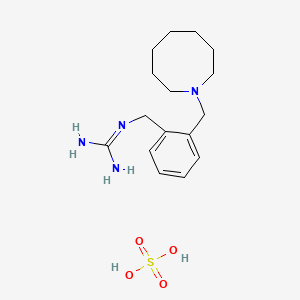
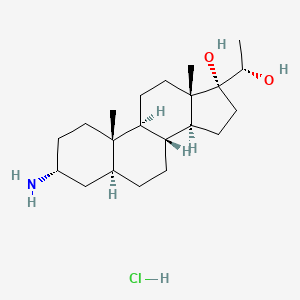
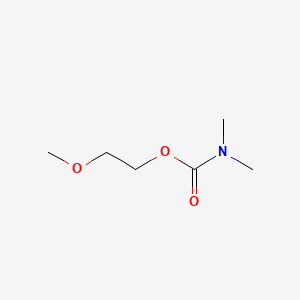

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
